Researchers often face confounding cytotoxicity when using kava chalcones in cell-based assays. Flavokawain A (CAS 37951-13-6) provides a structurally confirmed, low-hepatotoxicity tool (no significant toxicity in HepG2 cells up to 100 μM, versus Flavokawain B LD50 15.3 μM).
Supplied with rigorous isomer confirmation for reproducible results.
Flavokawain A is a naturally occurring chalcone and a principal bioactive constituent isolated from the kava plant (Piper methysticum). [REFS-1, REFS-2] It is structurally characterized by a 2'-hydroxy-4',6'-dimethoxychalcone backbone with a distinguishing 4-methoxy group on its B-ring. [3] This compound is investigated primarily for its anti-inflammatory and anticarcinogenic properties, where it has been shown to induce apoptosis and cell cycle arrest in various cancer models. [REFS-4, REFS-5] Its specific biological activities are highly dependent on its precise chemical structure, differentiating it from its close analogs, Flavokawain B and C.
Substituting Flavokawain A (FKA) with its close structural analogs, Flavokawain B (FKB) or Flavokawain C (FKC), is contraindicated for achieving reproducible results. Although differing only by the substituent at the R-4 position, these compounds exhibit markedly different cytotoxic profiles. [REFS-1, REFS-2] For instance, in human hepatoma HepG2 cells, FKA showed no significant toxicity up to 100 μM, whereas FKB was highly cytotoxic with an LD50 of 15.3 μM. [REFS-1, REFS-3] This dramatic difference in cytotoxicity and safety profile underscores that FKA and its analogs are functionally distinct molecules. Procuring the specific, confirmed isomer is therefore critical for experimental validity, particularly in cell-based assays where off-target toxicity can confound results.
In comparative cytotoxicity screening against human liver cell lines, Flavokawain A demonstrates a superior safety profile. In the immortalized nontumor human liver cell line L-02, Flavokawain A failed to induce cell death at tested concentrations, whereas Flavokawain B exhibited an LD50 value of 32 μM. [1] A similar pattern was observed in HepG2 human hepatoma cells, where Flavokawain B had an LD50 of 15.3 μM, while Flavokawain A was not toxic at concentrations up to 100 µM. [REFS-1, REFS-2]
| Evidence Dimension | Cytotoxicity (LD50) |
| Target Compound Data | No significant toxicity observed in L-02 or HepG2 cells (up to 100 µM). [REFS-1, REFS-2] |
| Comparator Or Baseline | Flavokawain B: LD50 = 32 μM (L-02 cells); LD50 = 15.3 μM (HepG2 cells). [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3196658/" target="_blank">1</a>] |
| Quantified Difference | Qualitatively distinct; Flavokawain A is non-toxic at concentrations where Flavokawain B is potently cytotoxic. |
| Conditions | In vitro cytotoxicity assays in human liver cell lines L-02 and HepG2. |
This makes Flavokawain A the required choice for studies where the specific biological effects must be decoupled from general cytotoxicity, ensuring observed outcomes are not artifacts of cell death.
While both Flavokawain A and B can induce a protective antioxidant response, Flavokawain A achieves this with greater efficacy at non-toxic concentrations. Pretreatment of HepG2 cells with Flavokawain A provided more effective protection against a subsequent challenge with hydrogen peroxide than Flavokawain B. [1] Both compounds activate the Nrf2 antioxidant pathway, with Flavokawain A showing an EC50 of 14.1 μM for Nrf2 activation, a concentration at which it exhibits no cytotoxicity, unlike Flavokawain B (EC50 = 9.0 μM, but cytotoxic IC50 = 23.2 µM). [1]
| Evidence Dimension | Protection against H2O2-induced cell death |
| Target Compound Data | More effective protection. [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5499256/" target="_blank">1</a>] |
| Comparator Or Baseline | Flavokawain B: Less effective protection. [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5499256/" target="_blank">1</a>] |
| Quantified Difference | Qualitatively superior protective effect at non-toxic concentrations. |
| Conditions | HepG2 cells pretreated with flavokawains, followed by challenge with H2O2. |
For studying mechanisms of chemoprevention or cytoprotection, Flavokawain A allows for robust activation of protective pathways like Nrf2 without the confounding variable of direct toxicity.
Flavokawain A's mechanism for inducing cell cycle arrest is dependent on the p53 status of the cancer cell, a level of specificity not established for its analogs. In p53 wild-type bladder cancer cells (RT4), Flavokawain A treatment leads to a G1 arrest. [1] In contrast, in p53-mutant bladder cancer cells (like T24), it induces a G2/M arrest. [1] This differential activity provides a precise tool for investigating p53-dependent cellular pathways.
| Evidence Dimension | Cell Cycle Arrest Mechanism |
| Target Compound Data | Induces G1 arrest in p53-wild-type cells and G2/M arrest in p53-mutant cells. [<a href="https://doi.org/10.1158/1940-6207.capr-08-0165" target="_blank">1</a>] |
| Comparator Or Baseline | Flavokawain B: Primarily induces G2/M arrest and apoptosis through mechanisms like Bim upregulation, without the specific p53-status dependency reported for FKA. [<a href="https://onlinelibrary.wiley.com/doi/full/10.1002/ijc.25203" target="_blank">2</a>] |
| Quantified Difference | Functionally distinct mechanisms of action based on a critical cancer-relevant biomarker (p53 status). |
| Conditions | In vitro cell cycle analysis in human bladder cancer cell lines with differing p53 status. |
This allows for the selective targeting or study of cancer cells based on their p53 mutation status, a crucial differentiator in oncology research and a reason to select FKA over less specific analogs.
Due to its differential effects on the cell cycle based on p53 status, Flavokawain A is the specific compound to use when comparing therapeutic responses between p53 wild-type and p53-mutant cancer cell lines. [1] Its use allows researchers to probe p53-related drug resistance or sensitivity pathways without the confounding cytotoxicity of Flavokawain B.
For studying the induction of cytoprotective pathways like Nrf2, Flavokawain A is a more suitable tool than Flavokawain B. Its ability to effectively activate the antioxidant response at concentrations well below its toxic threshold enables a clear analysis of protective signaling without interference from cell death pathways. [2]
In early-stage drug discovery or nutraceutical research focused on liver cells, Flavokawain A serves as a key exemplar of a kava chalcone with biological activity but low basal hepatotoxicity. This contrasts sharply with Flavokawain B, making FKA a critical benchmark for developing analogs with improved therapeutic windows. [3]
Irritant